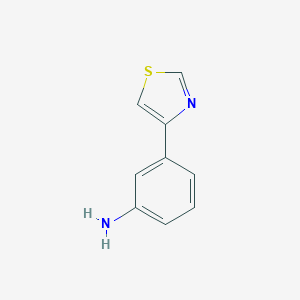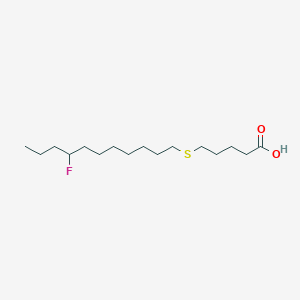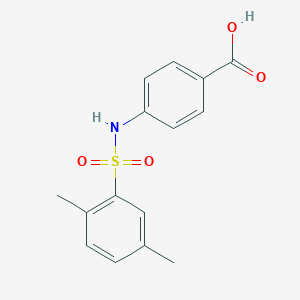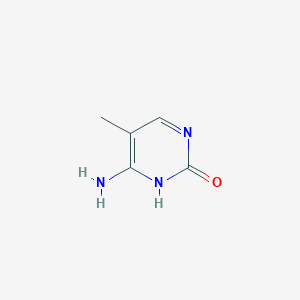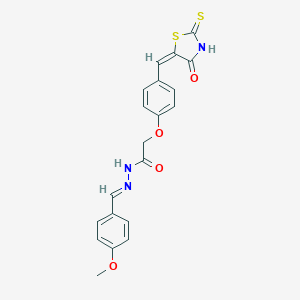
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide, also known as MTTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTC is a hydrazone derivative of thiazolidine-2,4-dione, which is a well-known scaffold in medicinal chemistry. In Synthesis method: MTTC can be synthesized by the reaction of 2-(4-methoxybenzylidene) hydrazinecarbothioamide and 5-(4-formylphenyl)-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification. Scientific research application: MTTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. MTTC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to have antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Mechanism of action: The mechanism of action of MTTC is not fully understood, but it is believed to act through multiple pathways. MTTC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MTTC has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Biochemical and physiological effects: MTTC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTTC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Advantages and limitations for lab experiments: One of the advantages of using MTTC in lab experiments is its relatively simple synthesis method. MTTC can be synthesized in good yield using readily available starting materials. Additionally, MTTC has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of using MTTC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Future directions: There are several future directions for the research on MTTC. One of the potential applications of MTTC is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of MTTC and its potential as a chemotherapeutic agent. Additionally, MTTC has been shown to have anti-inflammatory and antidiabetic activity, which makes it a potential candidate for the treatment of inflammatory and metabolic diseases. Further studies are needed to investigate the efficacy and safety of MTTC in animal models and clinical trials.
属性
CAS 编号 |
139298-31-0 |
|---|---|
产品名称 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide |
分子式 |
C20H17N3O4S2 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-6-4-14(5-7-15)11-21-23-18(24)12-27-16-8-2-13(3-9-16)10-17-19(25)22-20(28)29-17/h2-11H,12H2,1H3,(H,23,24)(H,22,25,28)/b17-10+,21-11+ |
InChI 键 |
AQTQWCIMESMCGD-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
同义词 |
N-[(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



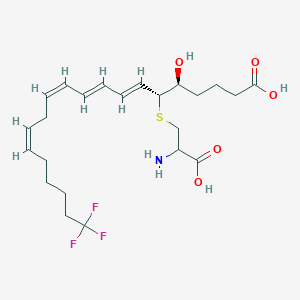


![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)



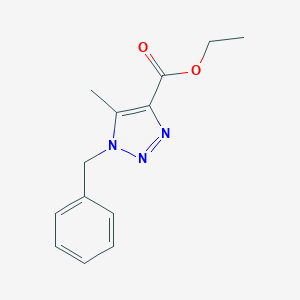
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
